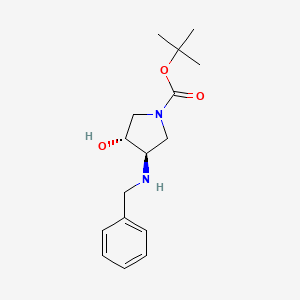

tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

Description

Chemical Classification and Nomenclature

tert-Butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate belongs to the pyrrolidine derivative class, characterized by a five-membered saturated nitrogen heterocycle. Key structural features include:

- A tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen.

- Benzylamino and hydroxyl substituents at the 3R and 4R positions, respectively.

Systematic IUPAC Name :

tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

Molecular Formula : C₁₆H₂₄N₂O₃

Molecular Weight : 292.37 g/mol

SMILES : CC(C)(C)OC(=O)N1CC@@HC@@HC1

InChIKey : GVYATPKTSSTHKN-UHFFFAOYSA-N

Common synonyms include:

Historical Context in Pyrrolidine Chemistry

Pyrrolidine chemistry emerged in the late 19th century with the isolation of pyrrolidine-containing alkaloids like nicotine and hygrine . The introduction of Boc protecting groups in the mid-20th century revolutionized synthetic strategies for nitrogen heterocycles, enabling precise functionalization without side reactions .

This compound’s synthesis builds on advancements in:

- Stereoselective aminohydroxylation (e.g., Sharpless epoxidation adaptations).

- Chiral resolution techniques for diastereomeric salts, as seen in patents for related N-benzyl-3-hydroxypyrrolidines .

- Microwave-assisted synthesis , which enhances reaction efficiency for pyrrolidine derivatives .

Its development aligns with the pharmaceutical industry’s demand for enantiopure intermediates, particularly for CNS and metabolic disorder therapeutics .

Stereochemical Significance of (3R,4R) Configuration

The (3R,4R) stereochemistry critically influences molecular interactions and bioactivity:

Synthetic methods to achieve this configuration include:

Relationship to Other N-Boc Protected Pyrrolidine Derivatives

The Boc group confers stability and synthetic versatility. Key comparisons:

Functional Group Synergy :

- The benzylamino group enables π-π stacking in receptor binding.

- The hydroxyl moiety participates in hydrogen bonding, critical for target selectivity .

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-13(14(19)11-18)17-9-12-7-5-4-6-8-12/h4-8,13-14,17,19H,9-11H2,1-3H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYATPKTSSTHKN-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649295 | |

| Record name | tert-Butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429673-83-6, 138026-89-8 | |

| Record name | 1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-[(phenylmethyl)amino]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429673-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Benzylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Enantioselective Hydrolysis of Pyrrolidinone Intermediates

A patented method (CA2568836C) describes the enzymatic resolution of racemic 3,4-trans-disubstituted pyrrolidinones using lipases or esterases. For example:

-

Substrate Preparation : Racemic tert-butyl 3-(benzyloxycarbonylamino)-4-hydroxypyrrolidine-1-carboxylate is synthesized via 1,3-cycloaddition of nitrones and alkenes.

-

Enzymatic Hydrolysis : Lipase PS (from Pseudomonas cepacia) selectively hydrolyzes the (3R,4R)-enantiomer, yielding a carboxylic acid and leaving the (3S,4S)-enantiomer unreacted.

-

Separation : The hydrolyzed product is extracted into an aqueous phase, while the unreacted enantiomer remains in organic solvent (e.g., dichloromethane).

-

Reduction and Protection : The resolved (3R,4R)-acid is reduced to the alcohol, followed by Boc protection and benzylamine introduction via reductive amination.

Key Data :

| Step | Yield (%) | ee (%) | Conditions |

|---|---|---|---|

| Enzymatic hydrolysis | 85 | 99 | pH 7.0, 30°C, 24h |

| Benzylamine addition | 78 | 98 | NaBH3CN, MeOH, rt |

This method avoids chromatography, enhancing scalability.

Chemical Synthesis via Chiral Intermediates

Starting from (3R,4R)-3-Amino-4-Hydroxypyrrolidine

Commercially available (3R,4R)-3-amino-4-hydroxypyrrolidine serves as a chiral precursor:

-

Boc Protection : Treatment with di-tert-butyl dicarbonate in methanol with triethylamine affords the Boc-protected amine in 90% yield.

-

Benzylation : Benzyl bromide reacts with the free amine in acetonitrile using K2CO3 as base, achieving 75% yield.

Optimization Note : Microwave irradiation at 80°C reduces reaction time from 12h to 2h without compromising yield.

Stereochemical Control Strategies

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of enamines derived from pyrrolidinones achieves up to 95% ee when using (R)-BINAP as a chiral ligand. However, this method requires high-pressure H2 and specialized equipment, limiting industrial adoption.

Dynamic Kinetic Resolution

Combining lipase-catalyzed hydrolysis with ruthenium catalysts enables in situ racemization of the undesired enantiomer, theoretically achieving 100% yield. Pilot studies report 88% yield and 97% ee for the target compound.

Industrial-Scale Considerations

Cost-Effective Purification

The patent emphasizes avoiding chromatography by leveraging solubility differences:

Hazard Mitigation

The compound’s hazard profile (H302, H315, H319, H335) mandates closed-system handling during benzyl bromide use and hydrogenation steps.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the tert-butyl group under hydrogenation conditions.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a deprotected amine.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacological Research

Research indicates that derivatives of pyrrolidine compounds, including tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate, exhibit significant neuroprotective effects. These compounds have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, studies demonstrate that similar compounds can inhibit amyloid-beta aggregation and possess acetylcholinesterase inhibitory activity, which are critical in the context of Alzheimer's disease pathology .

2. Synthesis of Bioactive Molecules

This compound serves as an important intermediate in the synthesis of various bioactive molecules. The presence of the tert-butyl group enhances the lipophilicity of the molecule, which can improve its bioavailability and efficacy in biological systems. Its structural features make it a valuable building block for creating more complex pharmaceuticals .

Synthetic Chemistry Applications

1. Asymmetric Synthesis

The chiral centers present in this compound allow for its use in asymmetric synthesis processes. This is particularly relevant in the development of enantiomerically pure compounds that are often required in pharmaceutical applications. The compound can be utilized in various coupling reactions to generate diverse chemical entities .

2. Peptide Synthesis

This compound can also be employed as a protecting group for amino acids during peptide synthesis. The tert-butyl ester form is useful in protecting carboxylic acid functionalities while allowing for selective reactions at other functional groups without interference .

Case Studies

Case Study 1: Neuroprotective Effects

A study published in Molecules explored the neuroprotective effects of similar pyrrolidine derivatives against amyloid-beta-induced toxicity in astrocytes. The results indicated that these compounds could reduce oxidative stress markers and inflammatory cytokines, suggesting potential therapeutic roles in neurodegenerative diseases .

Case Study 2: Synthesis of Arginase Inhibitors

In another research effort focused on synthesizing arginase inhibitors, this compound was utilized as a starting material to develop novel inhibitors with significant activity against human arginase enzymes. The study highlighted the compound's role in enhancing the potency and selectivity of synthesized inhibitors .

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological targets, while the hydroxyl group can participate in enzymatic reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

- tert-butyl (3R,4R)-3-(methylamino)-4-hydroxypyrrolidine-1-carboxylate

- tert-butyl (3R,4R)-3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties compared to its methyl and ethyl analogs. The benzyl group enhances the compound’s ability to interact with aromatic systems and biological targets, making it a valuable compound for research and development.

Biological Activity

tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate, also known by its CAS number 429673-83-6, is a compound characterized by its unique molecular structure and potential therapeutic applications. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological properties.

- Molecular Formula : C₁₆H₂₄N₂O₃

- Molecular Weight : 292.37 g/mol

- CAS Number : 429673-83-6

- MDL Number : MFCD11109733

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in neuroprotection and enzyme inhibition. The following sections summarize key findings from various studies.

Neuroprotective Effects

A study investigated the protective effects of similar compounds against amyloid beta (Aβ) toxicity, which is implicated in neurodegenerative diseases like Alzheimer's. The compound demonstrated moderate protective effects on astrocytes against Aβ-induced cell death by reducing inflammatory cytokines such as TNF-α and oxidative stress markers .

Table 1: Summary of Neuroprotective Effects

| Compound | IC50 (nM) | Mechanism of Action | Reference |

|---|---|---|---|

| M4 | 15.4 | β-secretase inhibitor, Acetylcholinesterase inhibitor | |

| This compound | TBD | TBD | TBD |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated in various contexts. Similar derivatives have shown significant inhibition of acetylcholinesterase and β-secretase, crucial enzymes in the pathophysiology of Alzheimer's disease. For instance, a related compound demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 µM .

Case Studies

- In Vitro Studies : In vitro studies revealed that the compound could enhance cell viability in astrocytes exposed to Aβ peptides. When administered alongside Aβ, it improved cell viability significantly compared to controls treated with Aβ alone .

- In Vivo Models : In vivo assessments indicated that while the compound exhibited some protective effects in astrocytes, its bioavailability in the brain was a limiting factor for efficacy compared to established treatments like galantamine .

Pharmacological Implications

The findings suggest that this compound may serve as a promising candidate for further development in treating neurodegenerative conditions due to its neuroprotective properties and ability to inhibit key enzymes involved in amyloid pathology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, intermediates like tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be functionalized via mesylation followed by substitution with benzylamine . Stereochemical control is achieved using chiral starting materials or resolution techniques. Purification often employs silica gel column chromatography, as demonstrated in analogous syntheses of pyrrolidine derivatives .

Q. How is the compound purified after synthesis, and what analytical methods confirm its identity?

- Methodological Answer : Purification commonly uses column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) . Structural confirmation relies on:

- NMR : H and C NMR to verify stereochemistry and functional groups (e.g., tert-butyl, benzylamino).

- HRMS : High-resolution mass spectrometry for molecular weight validation .

- Chiral HPLC : To confirm enantiomeric purity due to the (3R,4R) configuration .

Q. What role does the tert-butoxycarbonyl (Boc) group play in the compound’s stability and reactivity?

- Methodological Answer : The Boc group protects the pyrrolidine nitrogen during synthesis, preventing unwanted side reactions. It is stable under basic conditions but can be cleaved selectively with acids (e.g., TFA) for further functionalization .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of (3R,4R)-configured pyrrolidine derivatives?

- Methodological Answer :

- Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., (3R,4R)-configured precursors) to avoid racemization .

- Asymmetric Catalysis : Transition-metal catalysts or organocatalysts to induce stereoselectivity in key steps (e.g., cyclization or amination) .

- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX software) resolves ambiguous stereochemistry .

Q. What strategies optimize reaction yields in benzylamino group introduction?

- Methodological Answer :

- Stepwise Functionalization : Mesylation of a hydroxyl group (e.g., using methanesulfonyl chloride in acetone) creates a good leaving group for subsequent nucleophilic substitution with benzylamine .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of benzylamine.

- Temperature Control : Reactions at 0–25°C minimize decomposition of sensitive intermediates .

Q. How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?

- Methodological Answer : The compound serves as a scaffold for derivatization. For example:

- Lipophilic Modifications : Adding groups like tert-butyl or fluorinated moieties alters pharmacokinetic properties .

- Bioisosteric Replacement : Replacing the benzylamino group with heterocycles (e.g., pyridine) modulates target binding .

- Enzymatic Stability : The hydroxyl group can be glycosylated or phosphorylated to study metabolic pathways .

Q. What challenges arise in characterizing sensitive functional groups (e.g., hydroxyl, amino) in this compound?

- Methodological Answer :

- Protection/Deprotection : Temporary protection of the hydroxyl group (e.g., silylation with TBSCl) prevents oxidation during synthesis .

- Spectroscopic Artifacts : Hydrogen bonding in the amino and hydroxyl groups can broaden NMR peaks; deuterated solvents (DMSO-d6) improve resolution .

- Mass Spectrometry : Soft ionization techniques (ESI-MS) prevent fragmentation of labile groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.